molecular formula C15H18AlN3O9 B13769844 Tris(5-oxo-L-prolinato-N1,O2)aluminium CAS No. 59792-81-3

Tris(5-oxo-L-prolinato-N1,O2)aluminium

Cat. No.: B13769844
CAS No.: 59792-81-3
M. Wt: 411.30 g/mol
InChI Key: OYGSFRHDRNJHBP-DHNLYWTJSA-K
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Description

Tris(5-oxo-L-prolinato-N1,O2)aluminium (CAS No. 59792-81-3), also known as Aluminum PCA, is a coordination complex where aluminum(III) is chelated by three 5-oxo-L-prolinate ligands via nitrogen (N1) and oxygen (O2) atoms . Its IUPAC name, tris(5-oxo-L-prolinato-κN1,κO2)aluminium, reflects this binding mode. The compound is classified as a biological additive in cosmetic formulations, where it enhances product stability and functionality . Structurally, the 5-oxo-L-prolinate ligand (a derivative of pyroglutamic acid) contributes to its unique solubility and coordination behavior, distinguishing it from other aluminum-based compounds.

Properties

CAS No.

59792-81-3

Molecular Formula

C15H18AlN3O9

Molecular Weight

411.30 g/mol

IUPAC Name

aluminum;(2R)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/3C5H7NO3.Al/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m111./s1

InChI Key

OYGSFRHDRNJHBP-DHNLYWTJSA-K

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].[Al+3]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)aluminium typically involves the reaction of aluminum salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, automated reaction systems, and efficient purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)aluminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while substitution reactions can produce a variety of new coordination compounds .

Scientific Research Applications

Tris(5-oxo-L-prolinato-N1,O2)aluminium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)aluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, proteins, and other biomolecules, modulating their activity and stability. This interaction can lead to various biological effects, such as inhibition of microbial growth or enhancement of antioxidant defenses .

Comparison with Similar Compounds

Metal Complexes with 5-Oxo-L-Prolinate Ligands

Compounds sharing the 5-oxo-L-prolinate ligand but differing in central metal ions exhibit variations in stability, solubility, and applications. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Function/Application References
Tris(5-oxo-L-prolinato-N1,O2)neodymium 74060-43-8 C15H21N3NdO9 531.58 Research in catalysis, rare-earth chemistry
Tris(5-oxo-DL-prolinato-N1,O2)cerium 85440-93-3 C15H18CeN3O9 515.44 Potential use in luminescent materials
Tris(5-oxo-DL-prolinato-N1,O2)lutetium 85440-83-1 C15H21LuN3O9 562.31 Stable carboxylate complex for biochemical studies
Bis(5-oxo-L-prolinato-N1,O2)zinc 15454-75-8 C10H12N2O6Zn 321.48 (calc.) Cosmetic ingredient (skin conditioning agent)

Key Observations :

  • Neodymium and Cerium Complexes : These rare-earth metal derivatives are explored for specialized applications, such as catalysis or optical materials, due to their paramagnetic or luminescent properties .
  • Zinc Analogue : Bis(5-oxo-L-prolinato-N1,O2)zinc (zinc pyroglutamate) is widely used in cosmetics for its skin-conditioning effects, contrasting with aluminum PCA’s role as a biological additive .
  • Lutetium Complex : Demonstrates superior thermal stability, making it suitable for high-temperature biochemical processes .

Aluminum-Based Coordination Complexes

Aluminum complexes with different ligands highlight the impact of ligand choice on functionality:

Compound Name CAS No. Ligand Type Function/Application References
Tris(5-oxo-L-prolinato-N1,O2)aluminium 59792-81-3 5-Oxo-L-prolinate Biological additive in cosmetics
Aluminum acetylacetonate 13963-57-0 Acetylacetonate (pentanedionate) Precursor for nanomaterials, catalyst
Aluminum phenolsulfonate 1300-35-2 Phenolsulfonate Antimicrobial agent in deodorants

Key Observations :

  • Ligand Effects : The 5-oxo-L-prolinate ligand in aluminum PCA enhances biocompatibility compared to acetylacetonate, which is more suited for industrial applications .
  • Functional Diversity: Aluminum phenolsulfonate’s antimicrobial properties contrast with aluminum PCA’s non-antimicrobial biological additive role .

Toxicological and Regulatory Considerations

  • Mercury Analogues : Bis(5-oxo-prolinato)mercury compounds (e.g., CAS 94276-38-7) are restricted due to mercury toxicity, emphasizing the safety advantage of aluminum and zinc analogues .
  • Cadmium Complex: Proline-derived cadmium salts (e.g., CAS 16105-06-9) are avoided in consumer products due to cadmium’s carcinogenicity, unlike aluminum PCA’s GRAS (Generally Recognized As Safe) status in cosmetics .

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